molecular formula C18H16Cl3N3O3S B11957745 2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B11957745
M. Wt: 460.8 g/mol
InChI Key: KGCIMRNBIBUBEK-UHFFFAOYSA-N
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Description

2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the Benzoyl Amide: This step involves the reaction of 4-methylbenzoic acid with a suitable amine to form the benzoyl amide.

    Introduction of the Trichloroethyl Group: The trichloroethyl group can be introduced through a nucleophilic substitution reaction.

    Thiourea Formation: The thiourea moiety is formed by reacting the intermediate with thiourea under appropriate conditions.

    Final Coupling: The final step involves coupling the thiourea intermediate with a benzoic acid derivative.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the trichloroethyl group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications could be explored, such as its use as a drug candidate.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to a biological effect. The pathways involved may include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzoic acid derivatives or thiourea-containing compounds. Examples include:

  • 2-(3-(2,2,2-Trichloro-1-(4-methylbenzoylamino)-ethyl)-thiourea)
  • 4-Methylbenzoylthiourea derivatives

Uniqueness

The uniqueness of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H16Cl3N3O3S

Molecular Weight

460.8 g/mol

IUPAC Name

2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16Cl3N3O3S/c1-10-6-8-11(9-7-10)14(25)23-16(18(19,20)21)24-17(28)22-13-5-3-2-4-12(13)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,28)

InChI Key

KGCIMRNBIBUBEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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